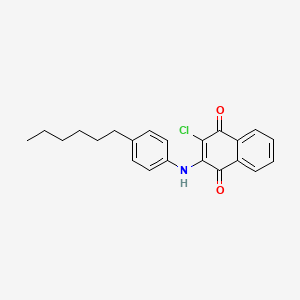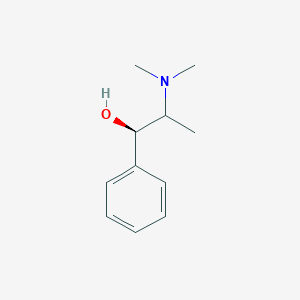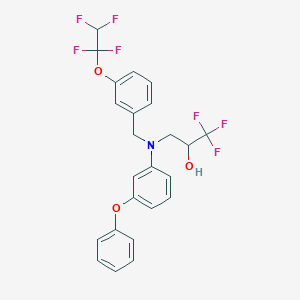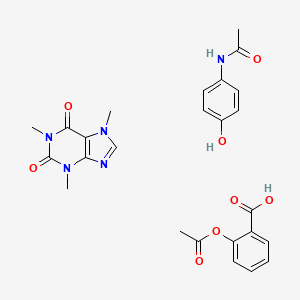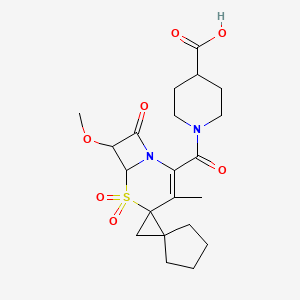
CID 9933579
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 9933579 is a synthetic compound known for its role as a human neutrophil elastase inhibitor. This compound has garnered attention due to its potential therapeutic applications in treating conditions such as cystic fibrosis and emphysema .
Preparation Methods
The synthesis of CID 9933579 involves multiple steps. One of the synthetic routes includes the treatment of 6-azopenicillanate with boron trifluoroetherate in a mixture of methanol and methylene chloride to produce 6alpha-methoxy penicillanate. This intermediate undergoes oxidation with peracetic acid to form the corresponding 1beta-oxide. The ring opening of this oxide by heating with 2-mercaptohenzothiazole in toluene yields another intermediate, which is then cyclized with bromine in methylene chloride to form 2beta-bromomethyl penicillanate. Further rearrangement with pyridine in dimethyl sulfoxide produces the cephem intermediate. The sulfone derivative is obtained by oxidizing this intermediate with peracetic acid in methylene chloride .
Chemical Reactions Analysis
CID 9933579 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron trifluoroetherate, peracetic acid, and bromine. The major products formed from these reactions are intermediates that lead to the final compound, this compound .
Scientific Research Applications
CID 9933579 has been extensively studied for its potential therapeutic applicationsAdditionally, this compound has been investigated for its potential use in other respiratory diseases and congenital disorders .
Mechanism of Action
The mechanism of action of CID 9933579 involves the inhibition of human neutrophil elastase, an enzyme that plays a crucial role in the inflammatory response. By inhibiting this enzyme, this compound helps reduce inflammation and tissue damage associated with various diseases. The molecular targets and pathways involved in this process include the binding of this compound to the active site of human neutrophil elastase, thereby preventing its activity .
Comparison with Similar Compounds
CID 9933579 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include SYN 1390, which also acts as a human neutrophil elastase inhibitor. this compound has shown distinct properties and potential therapeutic benefits that set it apart from other compounds in its class .
Properties
Molecular Formula |
C21H28N2O7S |
|---|---|
Molecular Weight |
452.5 g/mol |
InChI |
InChI=1S/C21H28N2O7S/c1-12-14(16(24)22-9-5-13(6-10-22)19(26)27)23-17(25)15(30-2)18(23)31(28,29)21(12)11-20(21)7-3-4-8-20/h13,15,18H,3-11H2,1-2H3,(H,26,27) |
InChI Key |
OPWWUGOYNUTAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)O |
Synonyms |
SYN 1396 SYN-1396 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)
![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)
![N-[(E)-[(4R,7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B1242464.png)
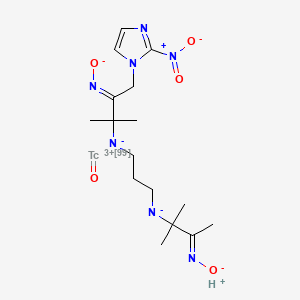
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B1242466.png)
![(E)-N-(4-methylpiperazin-1-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B1242467.png)
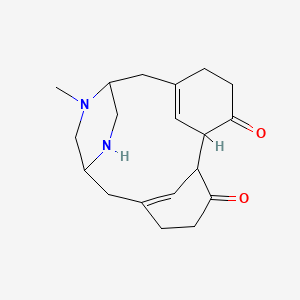
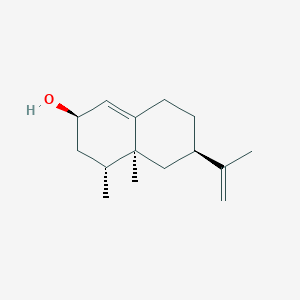
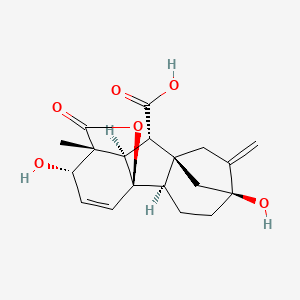
![(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B1242476.png)
